3-bencil-2-mercapto-3,5-dihidro-4H-imidazol-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

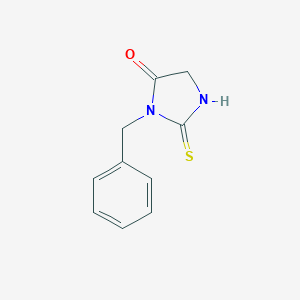

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one can be represented by the SMILES notation: C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 .Aplicaciones Científicas De Investigación

Actividad anticancerígena

3-bencil-2-mercapto-3,5-dihidro-4H-imidazol-4-ona exhibe un prometedor potencial anticancerígeno. Los investigadores han estudiado sus efectos sobre las líneas celulares cancerosas, particularmente su capacidad para inhibir la proliferación celular e inducir la apoptosis. El mecanismo de acción del compuesto implica la interferencia con vías celulares clave, lo que lo convierte en un candidato para estudios adicionales en terapia contra el cáncer .

Química de polímeros

El grupo tiol en este compuesto permite su incorporación a redes de polímeros. Los científicos han explorado su uso en reacciones de polimerización, lo que ha dado lugar a materiales novedosos con propiedades adaptadas. Las aplicaciones incluyen sistemas de administración de fármacos, recubrimientos y biomateriales.

Estas aplicaciones ponen de manifiesto la versatilidad y el potencial de this compound en diversos contextos científicos. La investigación adicional sin duda descubrirá usos adicionales para este intrigante compuesto . Si necesita más información o tiene alguna otra solicitud, no dude en preguntar.

Mecanismo De Acción

The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed that 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one may act as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to be involved in the regulation of cell signaling pathways. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one may also act as an antioxidant, reducing the levels of ROS and RNS in cells. Additionally, 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one may act as a modulator of gene expression, regulating the expression of genes involved in cell proliferation, cell death, and cell differentiation.

Biochemical and Physiological Effects

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to have a variety of biochemical and physiological effects. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to increase the levels of glutathione in cells, as well as to reduce the levels of ROS and RNS. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has also been shown to modulate the expression of genes involved in cell proliferation, cell death, and cell differentiation. Additionally, 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to reduce inflammation, and to modulate the activity of enzymes involved in the metabolism of drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in laboratory experiments has several advantages. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a relatively inexpensive compound, and it is readily available. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is also relatively easy to synthesize, and it is stable in aqueous solution. Additionally, 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a potent scavenger of ROS and RNS, and it is able to modulate the expression of genes involved in cell proliferation, cell death, and cell differentiation.

However, there are also a few limitations to the use of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in laboratory experiments. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not a very specific compound, and it can interact with other compounds in the laboratory. Additionally, 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not very soluble in water, and it is not very stable in organic solvents. Finally, 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not very soluble in organic solvents, and it is not very stable in aqueous solution.

Direcciones Futuras

There are several potential future directions for 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one research. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one could be used to investigate the effects of oxidative stress on the regulation of gene expression and cell signaling pathways. 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one could also be used to investigate the effects of inflammation on the regulation of gene expression and cell signaling pathways. Additionally

Métodos De Síntesis

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one can be synthesized using various methods, including the reaction of 2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl bromide, the reaction of 3-amino-2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl bromide, and the reaction of 2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl chloride. The reaction of 2-mercapto-3,5-dihydro-4H-imidazol-4-one with benzyl bromide is the most commonly used method for the synthesis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one.

Propiedades

IUPAC Name |

3-benzyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIUSNPCPWLIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455569.png)

![[3-(biphenyl-4-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl}methanone](/img/structure/B455570.png)

![4-[(4-Isopropylphenoxy)methyl]benzoic acid](/img/structure/B455574.png)

![(2E)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455575.png)

![4-Tert-butylcyclohexyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B455576.png)

![Propyl 4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B455583.png)

![4-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B455584.png)

![Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B455589.png)

![methyl 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoate](/img/structure/B455592.png)